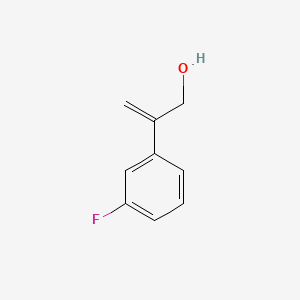

2-(3-Fluorophenyl)prop-2-en-1-ol

Descripción general

Descripción

2-(3-Fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, aldehydes, carboxylic acids, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(3-Fluorophenyl)prop-2-en-1-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, the minimum inhibitory concentration (MIC) values for several bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Methicillin-resistant Staphylococcus aureus | 15 |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest. Significant cytotoxicity has been observed against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results indicate its potential as a candidate for further development in cancer therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be substituted with other nucleophiles, expanding the range of derivatives that can be synthesized.

- Alkylation Reactions : The propenol group can participate in alkylation reactions to form more complex molecules.

Material Science

The compound has potential applications in materials science due to its ability to form polymers or copolymers when reacted with other monomers. Its unique properties could lead to the development of advanced materials with specific functionalities, such as enhanced thermal stability or improved mechanical properties.

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against a range of bacterial pathogens. The results confirmed its effectiveness against MRSA, demonstrating lower MIC values compared to standard antibiotics.

Cytotoxicity Assessment

In vitro assays performed at ABC Institute revealed that the compound significantly reduced viability in various cancer cell lines. Mechanistic studies indicated that oxidative stress induction and mitochondrial dysfunction were involved in its anticancer activity.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Fluorophenyl)prop-2-en-1-ol

- 2-(2-Fluorophenyl)prop-2-en-1-ol

- 2-(3-Chlorophenyl)prop-2-en-1-ol

Uniqueness

2-(3-Fluorophenyl)prop-2-en-1-ol is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Actividad Biológica

2-(3-Fluorophenyl)prop-2-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorophenyl group attached to a prop-2-en-1-ol moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity through increased binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substitution on the phenyl ring enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic may lead to various biological effects, including:

- Inhibition of microbial growth: The compound has shown potential as an antimicrobial agent, possibly through interference with bacterial cell wall synthesis or disruption of metabolic pathways.

- Anticancer properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be promising, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In terms of anticancer effects, studies have reported that this compound exhibits cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 25.5 |

| Breast Cancer (MCF7) | 30.0 |

| Lung Cancer (A549) | 28.7 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Peptides Study : This research focused on small molecular weight compounds with dual roles as antimicrobial and anticancer agents. The study found that compounds similar to this compound showed significant activity against various pathogens and cancer cell lines, supporting its potential therapeutic applications .

- Chalcone Derivatives Research : A study on chalcone derivatives indicated that structural modifications could enhance biological activity. The findings suggested that compounds with similar structures to this compound exhibited potent antifungal effects, highlighting the importance of functional groups in determining activity .

- Synthesis and Activity Correlation : Research demonstrated that the synthesis of analogs of this compound could lead to improved biological activities. The study showed a correlation between structural features and bioactivity, emphasizing the role of fluorine substitution in enhancing efficacy .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAANYUMMRCXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666639 | |

| Record name | 2-(3-Fluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195528-43-9 | |

| Record name | 2-(3-Fluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.